molecular formula C13H20OS B7996793 3-Methyl-4-n-pentoxyphenyl methyl sulfide

3-Methyl-4-n-pentoxyphenyl methyl sulfide

Cat. No.: B7996793
M. Wt: 224.36 g/mol
InChI Key: CMAQMTMDPCJMBH-UHFFFAOYSA-N
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Description

3-Methyl-4-n-pentoxyphenyl methyl sulfide: is an organic compound characterized by its unique structure, which includes a sulfide group attached to a phenyl ring substituted with a methyl group and a pentoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-n-pentoxyphenyl methyl sulfide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylphenol and 1-bromopentane.

    Ether Formation: 3-Methylphenol is reacted with 1-bromopentane in the presence of a base such as potassium carbonate to form 3-methyl-4-n-pentoxyphenol.

    Sulfide Formation: The resulting 3-methyl-4-n-pentoxyphenol is then treated with methylthiol in the presence of a catalyst like aluminum chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-4-n-pentoxyphenyl methyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: May be used in studies involving sulfide-containing compounds and their biological activities.

Medicine:

    Pharmaceutical Research:

Industry:

    Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-4-n-pentoxyphenyl methyl sulfide involves its interaction with various molecular targets, primarily through its sulfide group. This group can participate in redox reactions, forming sulfoxides and sulfones, which can further interact with biological molecules. The pathways involved may include oxidative stress responses and enzyme inhibition.

Comparison with Similar Compounds

  • 3-Methyl-4-n-butoxyphenyl methyl sulfide
  • 3-Methyl-4-n-hexyloxyphenyl methyl sulfide
  • 3-Methyl-4-n-propoxyphenyl methyl sulfide

Comparison:

  • 3-Methyl-4-n-pentoxyphenyl methyl sulfide is unique due to its specific pentoxy group, which imparts distinct physical and chemical properties compared to its analogs with different alkoxy groups. This uniqueness can influence its reactivity, solubility, and potential applications in various fields.

Properties

IUPAC Name

2-methyl-4-methylsulfanyl-1-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-4-5-6-9-14-13-8-7-12(15-3)10-11(13)2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAQMTMDPCJMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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